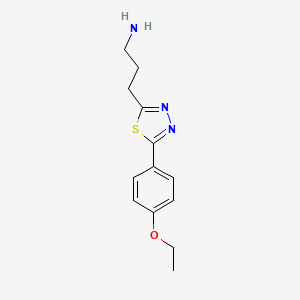

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

説明

合成方法

合成経路と反応条件

3-(5-(4-エトキシフェニル)-1,3,4-チアゾール-2-イル)プロパン-1-アミンの合成は、通常、以下の手順を含みます。

チアゾール環の形成: チアゾール環は、チオセミカルバジドと適切なカルボン酸誘導体を酸性条件下で反応させることによって合成できます。

エトキシフェニル基の付加: エトキシフェニル基は、求核置換反応によって導入できます。この反応では、チアゾール環を4-エトキシフェニルハライドと反応させます。

プロパン-1-アミン部分の導入: 最後のステップでは、中間生成物を塩基性条件下で3-ブロモプロパン-1-アミンと反応させて、目的の化合物を生成します。

工業生産方法

この化合物の工業生産は、同様の合成経路に従う可能性がありますが、より大規模に行い、連続フロー反応器と最適化された反応条件を利用して、高収率と高純度を確保します。

特性

分子式 |

C13H17N3OS |

|---|---|

分子量 |

263.36 g/mol |

IUPAC名 |

3-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine |

InChI |

InChI=1S/C13H17N3OS/c1-2-17-11-7-5-10(6-8-11)13-16-15-12(18-13)4-3-9-14/h5-8H,2-4,9,14H2,1H3 |

InChIキー |

KCPVDSMCYZSFID-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(S2)CCCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the thiadiazole ring is reacted with 4-ethoxyphenyl halide.

Introduction of the Propan-1-amine Moiety: The final step involves the reaction of the intermediate product with 3-bromopropan-1-amine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

反応の種類

3-(5-(4-エトキシフェニル)-1,3,4-チアゾール-2-イル)プロパン-1-アミンは、以下のものを含むさまざまな化学反応を起こすことができます。

酸化: アミン基は酸化されて対応するオキシムまたはニトリルを形成できます。

還元: チアゾール環は還元されてジヒドロチアゾール誘導体を形成できます。

置換: エトキシ基は、求核置換反応によって他の官能基に置換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。

置換: 求核置換反応は、通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの試薬を使用します。

形成される主要な生成物

酸化: オキシム、ニトリル

還元: ジヒドロチアゾール誘導体

置換: さまざまな置換チアゾール誘導体

科学的研究の応用

Biological Activities

Preliminary studies suggest that compounds containing thiadiazole rings exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Potential : Some studies indicate that similar compounds may demonstrate anticancer effects, warranting further investigation into their mechanisms of action against cancer cells.

- Anti-inflammatory Effects : The structural attributes of this compound suggest potential use in anti-inflammatory therapies, although specific research on this compound is still limited .

Medicinal Chemistry

The unique combination of the ethoxy group and the propanamine chain attached to the thiadiazole ring may enhance solubility and bioavailability compared to other similar compounds. This makes 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine a promising candidate for drug development .

Synthesis Studies

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Research has focused on refining these synthetic pathways to facilitate easier access to the compound for further study .

Case Studies and Research Findings

Potential Applications in Drug Development

The compound's structural characteristics imply it could serve as a lead compound in drug discovery programs targeting various diseases:

- Antimicrobial Agents : Given its potential antimicrobial properties, it could be developed into new antibiotics.

- Cancer Therapeutics : Its anticancer potential indicates it may be useful in developing targeted cancer therapies.

- Anti-inflammatory Drugs : Further exploration could reveal its efficacy in treating inflammatory conditions.

作用機序

類似の化合物との比較

類似の化合物

- 3-(5-(4-メトキシフェニル)-1,3,4-チアゾール-2-イル)プロパン-1-アミン

- 3-(5-(4-クロロフェニル)-1,3,4-チアゾール-2-イル)プロパン-1-アミン

- 3-(5-(4-フルオロフェニル)-1,3,4-チアゾール-2-イル)プロパン-1-アミン

独自性

3-(5-(4-エトキシフェニル)-1,3,4-チアゾール-2-イル)プロパン-1-アミンは、その電子特性と反応性に影響を与える可能性のあるエトキシ基の存在によってユニークです。

類似化合物との比較

Similar Compounds

- 3-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

- 3-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

- 3-(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine

Uniqueness

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity

生物活性

3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is a novel compound that features a unique structural arrangement, incorporating a thiadiazole ring and an ethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are largely attributed to the properties of the thiadiazole moiety.

Structural Characteristics

The molecular formula of 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine is C13H17N3OS, with a molecular weight of 263.36 g/mol. The presence of the thiadiazole ring is significant as it is known to interact with various biological targets, potentially leading to diverse therapeutic applications.

Biological Activities

Preliminary studies indicate that compounds containing thiadiazole rings often exhibit a range of biological activities. The specific activities associated with 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine include:

- Antimicrobial Activity : Thiadiazole derivatives have shown promising antimicrobial properties, which could be explored further with this compound.

- Anticancer Potential : Research has indicated that thiadiazole-containing compounds can exhibit significant anticancer activity against various cell lines. For instance, studies have reported IC50 values ranging from 0.20–2.58 μM for similar structures against human cancer cell lines .

- Anti-inflammatory Effects : Compounds with thiadiazole structures have been linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

The mechanism by which 3-(5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl)propan-1-amine exerts its biological effects is likely multifaceted. The thiadiazole ring acts as a pharmacophore, enhancing interaction with biological targets such as enzymes and receptors involved in disease processes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other similar thiadiazole derivatives. The following table summarizes notable compounds and their associated biological activities:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 5-(4-Aminophenyl)-1,3,4-thiadiazol-2-amino | Structure | Antimicrobial activity |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Structure | Antiviral properties |

| 2-Aminothiazole derivatives | N/A | Broad-spectrum biological activity |

Case Studies

Recent research has highlighted the efficacy of thiadiazole derivatives in various therapeutic areas:

- Anticancer Studies : A study demonstrated that a related thiadiazole compound exhibited significant growth inhibition against breast carcinoma (T47D) and colon carcinoma (HT-29) cell lines with IC50 values below 2 μM .

- Antimicrobial Research : Another study reported that substituted thiadiazoles showed potent activity against Staphylococcus epidermidis, indicating their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。